4-Chloro-3-fluorobenzotrifluoride
Overview
Description
4-Chloro-3-fluorobenzotrifluoride, also known as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 32137-20-5 . It has a molecular weight of 198.55 and is typically stored at ambient temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 4-Chloro-3-fluorobenzotrifluoride involves several steps . The process starts with 4-chloroaniline, which is mixed with HCl and DCE. After 5 minutes of reaction, t-BuONO is added to the reaction tube and stirred for 20 minutes. Then, Tony reagent α, tetraacetonitrile Boron tetrafluoroborate, and sodium bicarbonate are sequentially added to the reaction tube. The reaction is stirred at 50 °C for 10-20 hours. After the reaction, the solution is filtered, washed, and dried. Further purification by column chromatography yields a colorless liquid .Molecular Structure Analysis
The IUPAC name of 4-Chloro-3-fluorobenzotrifluoride is 1-chloro-2-fluoro-4-(trifluoromethyl)benzene . The InChI code is 1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H .Scientific Research Applications
Luminescent Properties in Lanthanide Complexes
Research by Monteiro et al. (2015) demonstrates the application of halogenobenzoate ligands, related to 4-Chloro-3-fluorobenzotrifluoride, in synthesizing europium, gadolinium, and terbium complexes. These complexes exhibit varied luminescent properties influenced by the halogen present, contributing to the understanding of the physical chemistry of these materials (Monteiro et al., 2015).
Electrophilic Fluorination Studies
Schaefer et al. (1979) investigated the spin-spin coupling constants in benzotrifluoride derivatives, including compounds similar to 4-Chloro-3-fluorobenzotrifluoride. Their work contributes to the understanding of coupling mechanisms in these types of molecules, which is essential for advancing knowledge in fields like NMR spectroscopy and molecular structure determination (Schaefer et al., 1979).
Electrochemical Fluorination Research
Horio et al. (1996) and Momota et al. (1995) have conducted studies on the electrochemical fluorination of aromatic compounds, including halobenzenes. Their research provides insights into side-reactions and mechanisms during fluorination, which is crucial for developing efficient and environmentally friendly chemical processes (Horio et al., 1996); (Momota et al., 1995).
Magnetic Resonance Studies
Schaefer et al. (1977) also explored magnetic resonance aspects of benzoyl fluoride derivatives. Their research provides valuable information about the sensitivity of fluorine shifts to intramolecular interactions, aiding in the interpretation of spectroscopic data for similar compounds (Schaefer et al., 1977).
Intermolecular Interactions Analysis
Hathwar and Row (2011) focused on charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid, closely related to 4-Chloro-3-fluorobenzotrifluoride. Their work sheds light on the nature of hetero- and homohalogen interactions in molecular crystals, which is vital for material science and crystal engineering (Hathwar & Row, 2011).
Halogen-Exchange Fluorination
Suzuki and Kimura (1991) demonstrated the synthesis of various fluorobenzonitriles through halogen-exchange reactions. This research aids in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Suzuki & Kimura, 1991).
SNAr Reaction Studies
Cervera, Marquet, and Martin (1996) explored the SNAr reaction in dihalogenonitrobenzenes, contributing to the understanding of charge-controlled reactions in organic chemistry (Cervera et al., 1996).
Novel Herbicide Synthesis
Chen Huan-you (2012) reported on the synthesis of beflubutamid, a novel herbicide, using derivatives of benzotrifluoride. This research contributes to the field of agrochemicals and pesticide development (Chen Huan-you, 2012).
properties
IUPAC Name |
1-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIKAFHCGRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371432 | |
Record name | 3-fluoro-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzotrifluoride | |
CAS RN |
32137-20-5 | |
Record name | 3-fluoro-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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